![molecular formula C12H18ClNS B1456350 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride CAS No. 875282-60-3](/img/structure/B1456350.png)
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Anticancer Agents
Piperidine derivatives have shown potential as anticancer agents. They have been utilized in various ways to combat different types of cancers both in vitro and in vivo .
Antiviral Agents
Some piperidine derivatives have demonstrated antiviral properties. They could potentially be used in the development of new antiviral drugs .
Antimalarial Agents
Piperidine derivatives have also been explored for their antimalarial properties. This makes them a potential candidate for the development of new antimalarial drugs .
Antimicrobial and Antifungal Agents
Piperidine derivatives have shown antimicrobial and antifungal properties. They could potentially be used in the development of new antimicrobial and antifungal drugs .
Antihypertensive Agents
Piperidine derivatives have been utilized as antihypertensive agents. They could potentially be used in the development of new antihypertensive drugs .
Analgesic and Anti-inflammatory Agents
Piperidine derivatives have shown analgesic and anti-inflammatory properties. They could potentially be used in the development of new analgesic and anti-inflammatory drugs .
Anti-Alzheimer Agents
Piperidine derivatives have been utilized as anti-Alzheimer agents. They could potentially be used in the development of new anti-Alzheimer drugs .
Antipsychotic Agents
Piperidine derivatives have been utilized as antipsychotic agents. They could potentially be used in the development of new antipsychotic drugs .
Safety and Hazards
The safety information available indicates that 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is classified as an Aquatic Acute 1 hazard under GHS classification . The hazard statements include H400, and the precautionary statements include P273, P391, and P501 . It is also classified as a combustible solid .
properties
IUPAC Name |
4-(phenylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLJQNFFQYLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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